molecular formula C9H5F3IN3O2 B13711991 3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine

3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13711991
M. Wt: 371.05 g/mol
InChI Key: JMQKROZFZPQLDJ-UHFFFAOYSA-N
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Description

3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of iodine, nitro, and trifluoroethyl groups attached to a pyrrolo[2,3-b]pyridine ring. The incorporation of fluorine atoms into the structure imparts unique physical, chemical, and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reaction conditions are carefully controlled to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids like sulfuric acid, and bases like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve elevated temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution of the iodine atom can lead to various substituted pyrrolo[2,3-b]pyridine derivatives .

Scientific Research Applications

3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoroethyl group enhances its ability to interact with biological membranes and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
  • 2-Iodo-1,1,1-trifluoroethane
  • 3,3,3-Trifluoropropionic acid

Uniqueness

3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of iodine, nitro, and trifluoroethyl groups on a pyrrolo[2,3-b]pyridine ring. This unique structure imparts distinct physical, chemical, and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C9H5F3IN3O2

Molecular Weight

371.05 g/mol

IUPAC Name

3-iodo-4-nitro-1-(2,2,2-trifluoroethyl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H5F3IN3O2/c10-9(11,12)4-15-3-5(13)7-6(16(17)18)1-2-14-8(7)15/h1-3H,4H2

InChI Key

JMQKROZFZPQLDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2CC(F)(F)F)I

Origin of Product

United States

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